molecular formula C19H18N4O3 B13376326 N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide

N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide

Cat. No.: B13376326
M. Wt: 350.4 g/mol
InChI Key: ZFALQKLQESUNHS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

(2R)-N-(4-acetamidophenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H18N4O3/c1-12(23-11-20-17-6-4-3-5-16(17)19(23)26)18(25)22-15-9-7-14(8-10-15)21-13(2)24/h3-12H,1-2H3,(H,21,24)(H,22,25)/t12-/m1/s1

InChI Key

ZFALQKLQESUNHS-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the acetylated intermediate with 4-aminophenylpropanamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and receptors involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly kinases and proteases.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide involves:

    Enzyme Inhibition: The compound inhibits specific enzymes such as kinases and proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Molecular Targets: The primary molecular targets include kinases involved in cell signaling pathways and proteases involved in protein degradation.

    Pathways Involved: The inhibition of these enzymes disrupts key cellular pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(acetylamino)phenyl)-2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(4-(acetylamino)phenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(4-(acetylamino)phenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)propanamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit a broad range of enzymes makes it a versatile compound in medicinal chemistry.

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